4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride is a complex organic compound belonging to the quinoline family. Its chemical formula is with a molecular weight of 221.3385 g/mol. The compound's IUPAC name reflects its structure, which includes an ethyl group and an ethynyl substituent on the quinoline backbone. The CAS Registry Number for this compound is 38463-55-7, and it has been studied for its potential applications in various scientific fields, particularly in medicinal chemistry.
4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride can be synthesized from various precursors in the quinoline series. It is classified as a heterocyclic compound due to the presence of nitrogen within its ring structure. Quinoline derivatives are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride typically involves several steps:
The reaction conditions for synthesizing this compound require careful control of temperature, pressure, and the use of specific catalysts to optimize yield and purity. For example, the use of solvents such as dichloromethane or ethanol may be employed to facilitate certain reactions during synthesis .
The molecular structure of 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride consists of a quinoline ring system with an ethyl group at one position and an ethynyl group at another. The stereochemistry is significant, as it influences the compound's reactivity and biological activity.
The IUPAC Standard InChIKey for this compound is ONKFFRQKKYWROK-ZOBORPQBSA-N, which allows for easy identification in chemical databases . The structural representation can be visualized using molecular modeling software.
4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve varying temperatures, solvents, and reaction times to achieve optimal results.
The mechanism of action for 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride likely involves interactions with biological targets such as enzymes or receptors. These interactions can lead to alterations in cellular pathways that may exhibit therapeutic effects. For instance, compounds in the quinoline family have been noted for their potential cytotoxic properties against certain cancer cells .
Relevant data on solubility and reactivity are crucial for applications in drug formulation and other chemical processes .
4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride has potential applications in:
Quinoline derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad bioactivity spectrum. The decahydroquinoline subclass, characterized by complete saturation of the quinoline ring system, exhibits distinct conformational behavior and enhanced three-dimensional complexity compared to aromatic quinolines. This saturated core improves target selectivity and pharmacokinetic properties, making it valuable for designing compounds against parasitic and microbial targets [2] [8]. Ethynyl-substituted derivatives introduce a linear, rigid functional group that modulates electronic properties and enables strategic molecular interactions with biological targets through π-π stacking or hydrogen bonding [9]. The hydrochloride salt form, as seen in 1-ethyl-4-ethynyldecahydro-4-quinolinol hydrochloride, enhances aqueous solubility—a critical factor for bioavailability in drug formulations [1].
Decahydroquinolines are classified by ring fusion stereochemistry (cis/trans), substitution patterns, and the degree of functionalization at key positions (C-1, C-2, C-4). The trans-fused decahydroquinoline scaffold exhibits greater metabolic stability than its cis-fused counterpart due to reduced ring strain and conformational flexibility. Functionalization at C-4—particularly with ethynyl groups—introduces a linear topology that projects into deep hydrophobic pockets of target enzymes [6] [8]. The stereochemistry at C-4a and C-8a determines the overall molecular shape:
Table 1: Stereochemical Configurations of 4-Substituted Decahydroquinolines
Compound Name | C4 Configuration | C4a Configuration | C8a Configuration |
---|---|---|---|
1-Ethyl-4-ethynyldecahydro-4-quinolinol | α | β | α |
1-Ethyl-4-ethynyldecahydro-2-methyl-4-quinolinol | α | β | α |
These stereochemical features critically influence binding to biological targets like Leishmania proteases or topoisomerases, where β-oriented substituents exhibit superior steric complementarity [6]. The decahydro core enables multiple chiral centers, providing opportunities for stereoselective synthesis to optimize target engagement while minimizing off-target effects [8].
Ethynyl-functionalized quinolines emerged as strategic pharmacophores following observations that terminal alkynes enhance bioactivity through:
Early antimalarial quinolines like quinine inspired the development of synthetic derivatives, where acetylenic modifications at C-4 demonstrated enhanced potency against drug-resistant strains. Hybrid molecules combining the ethynylquinoline core with triazoles (e.g., triazolyl 2-methyl-4-phenylquinoline-3-carboxylates) later emerged as potent antileishmanial agents with IC~50~ values of 2.43–45.75 μM against promastigotes—significantly lower than reference drug miltefosine (IC~50~ = 8.4 μM) . These structure-activity relationship (SAR) advances established the ethynyl group as a bioactivity-enhancing modification rather than a passive structural element.
N-Alkylation (particularly with ethyl groups) and C4-ethynyl substitution synergistically enhance the pharmacological profile of decahydroquinolines:
N-Alkylation Effects:
C4-Ethynyl Effects:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3